REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[NH2:1][CH:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1 |f:1.2.3.4|
|
Name
|
tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate
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Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
Lindlar catalyst
|
Quantity
|
1.85 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in step 2.1
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water and dichloromethane are added
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated out
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent, 3.62 g of product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of an oil, which
|
Type
|
CUSTOM
|
Details
|
is used without further purification in the following step
|
Name
|
|
Type
|
|
Smiles
|
NC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |